1-chloro-4-nitroanthracene-9,10-dione
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Overview
Description
1-chloro-4-nitroanthracene-9,10-dione is an organic compound with the molecular formula C14H6ClNO4 . It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of a chlorine atom and a nitro group attached to the anthraquinone core, which significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-chloro-4-nitroanthracene-9,10-dione can be synthesized through the nitration of 1-chloro-anthraquinone. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: In an industrial setting, the production of 1-chloro-4-nitro-anthraquinone follows a similar nitration process but on a larger scale. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are optimized to maximize yield and purity. Continuous-flow methods have been explored to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-chloro-4-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like amines or thiols in the presence of a base to facilitate the reaction.
Major Products:
Reduction: The reduction of 1-chloro-4-nitro-anthraquinone typically yields 1-chloro-4-amino-anthraquinone.
Substitution: Nucleophilic substitution can produce various derivatives depending on the nucleophile used, such as 1-amino-4-nitro-anthraquinone.
Scientific Research Applications
1-chloro-4-nitroanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-chloro-4-nitro-anthraquinone and its derivatives often involves interactions with cellular proteins and enzymes. For instance, in anticancer research, these compounds have been shown to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to cytotoxic effects .
Comparison with Similar Compounds
- 1-Chloro-2-nitro-anthraquinone
- 1-Chloro-5-nitro-anthraquinone
- 1-Chloro-8-nitro-anthraquinone
Comparison: 1-chloro-4-nitroanthracene-9,10-dione is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and applications. Compared to its analogs, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
6337-82-2 |
---|---|
Molecular Formula |
C14H6ClNO4 |
Molecular Weight |
287.65 g/mol |
IUPAC Name |
1-chloro-4-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6ClNO4/c15-9-5-6-10(16(19)20)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H |
InChI Key |
FLEURRNKVDUGOR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)[N+](=O)[O-] |
6337-82-2 | |
Origin of Product |
United States |
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